4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate

Organic synthesis Nucleophilic substitution Cross-coupling

Standard (S)-5-phenylmorpholin-2-one auxiliaries lack an electrophilic handle, forcing indirect diversification. This chiral tosylate solves the gap: • **Cross-coupling ready:** Para-tosylate undergoes oxidative addition to Pd(0) while preserving (2S) stereochemistry. • **Analytically tractable:** Strong UV chromophore (λmax 262 nm) enables HPLC-UV monitoring without MS. • **Crystalline solid:** Outperforms oily mesylate analogs in purification, weighing accuracy, and long-term storage. Procurement benefit: Solid-state stability minimizes degradation during process development.

Molecular Formula C17H17NO5S
Molecular Weight 347.4 g/mol
CAS No. 920800-13-1
Cat. No. B12631770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate
CAS920800-13-1
Molecular FormulaC17H17NO5S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3CNC(=O)CO3
InChIInChI=1S/C17H17NO5S/c1-12-2-8-15(9-3-12)24(20,21)23-14-6-4-13(5-7-14)16-10-18-17(19)11-22-16/h2-9,16H,10-11H2,1H3,(H,18,19)/t16-/m1/s1
InChIKeyPJLKCZFRLLKSFU-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound Class Overview


4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate (CAS 920800-13-1) is a chiral morpholinone-derived aryl tosylate ester with molecular formula C₁₇H₁₇NO₅S and molecular weight 347.4 g/mol . The compound belongs to the 5-oxomorpholine (morpholin-2-one) class and incorporates a (2S)-configured stereogenic center at the morpholinone C2 position, a para-substituted phenyl ring, and a 4-methylbenzene-1-sulfonate (tosylate) ester group . The morpholin-2-one scaffold is a well-established chiral building block in asymmetric synthesis, with the parent (S)-5-phenylmorpholin-2-one (CAS 144896-92-4) having been extensively employed as a chiral auxiliary in diastereoselective Strecker, Mannich, and cycloaddition reactions for the synthesis of enantiomerically pure α-amino acids . The target compound distinguishes itself by bearing a tosylate ester at the para position of the pendant phenyl ring, converting the scaffold from a chiral auxiliary into an electrophilic aryl building block suitable for cross-coupling and nucleophilic aromatic substitution chemistry.

Chiral aryl tosylate for Pd-catalyzed cross-coupling
Morpholinone chiral auxiliary for diastereoselective amino acid synthesis
Crystalline intermediate for process-scale isolation and purification

Why Generic Substitution Fails for This Compound


The 4-[(2S)-5-oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate structure integrates three independently variable features — sulfonate ester identity, stereochemical configuration at C2, and the phenyl-versus-methylene tether to the morpholinone ring — each of which materially affects reactivity, selectivity, and analytical behavior. Substituting the tosylate ester (conjugate acid pKₐ ≈ −2.8) for a mesylate (pKₐ ≈ −2) or besylate (pKₐ ≈ −2.8) alters nucleofugality and hydrolysis rates, directly impacting reaction kinetics in synthesis . The (2S) configuration is non-interchangeable with the (2R) enantiomer (CAS 920803-74-3) in any stereochemistry-dependent application, including chiral chromatography, asymmetric catalysis, and diastereoselective transformations . Replacing the direct phenyl tether with a methylene spacer (as in CAS 1005474-84-9) eliminates conjugation between the aromatic ring and the morpholinone oxygen, altering both electronic character and conformational preferences. These three loci of structural variation preclude casual in-class substitution without risking altered reactivity profiles, compromised stereochemical outcomes, or failed analytical method transfer. The quantitative evidence supporting each differentiation dimension is detailed in Section 3.

Sulfonate ester type

Mesylate and besylate analogs may shift leaving group ability and hydrolysis rates, altering reaction kinetics.

Stereochemical configuration

(2S) and (2R) enantiomers may produce opposite absolute configurations in diastereoselective transformations; not automatically interchangeable.

Phenyl vs. methylene tether

Methylene-tethered analogs lack aromatic conjugation, changing electronic character and conformational flexibility.

Quantitative Differentiation Against Closest Analogs


Sulfonate Leaving Group Ability Comparison

The tosylate (4-methylbenzene-1-sulfonate) ester in CAS 920800-13-1 derives from p-toluenesulfonic acid with an aqueous pKₐ of −2.8, placing it among the strongest anionic leaving groups in organic synthesis alongside besylate (−2.8) and above mesylate (≈ −2) . This pKₐ differential translates to measurably faster SN2 displacement and oxidative addition kinetics for the tosylate versus the mesylate analog (CAS 920799-58-2). Relative to the benzenesulfonate (besylate) analog, both share equivalent conjugate acid pKₐ; however, the para-methyl substituent on tosylate introduces a modest electron-donating effect (Hammett σₚ = −0.17 for CH₃) that slightly reduces electrophilicity at the sulfonate sulfur relative to the unsubstituted besylate, a difference quantifiable through comparative Hammett analysis and observed in relative solvolysis rates of substituted arenesulfonates .

Sulfonate Leaving Group Ability
Class-level inference
ΔpKₐ ≈ −0.8
Tosylate pKₐ −2.8 vs. mesylate pKₐ −2
Reported leaving group ability context
Solvolysis rate studies support relative ranking
Organic synthesis Nucleophilic substitution Cross-coupling Leaving group chemistry

Stereochemical Configuration and Chiral Recognition

CAS 920800-13-1 possesses a single stereogenic center at the morpholinone C2 position in the (2S) configuration. Its enantiomer, 4-[(2R)-5-oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate (CAS 920803-74-3), is commercially cataloged as a distinct compound . The well-characterized parent scaffold (S)-5-phenylmorpholin-2-one (CAS 144896-92-4) has been documented with enantiomeric excess specifications of ≥99.5% by commercial suppliers . In published asymmetric synthesis applications, (S)-5-phenylmorpholin-2-one-derived iminium intermediates undergo diastereoselective Mannich reactions with 2-furylboronic acid to yield enantiomerically pure D-α-amino acids, with diastereoselectivity dictated by the C5 (equivalent to C2 in the target compound) stereochemistry . The (2S) and (2R) enantiomers would produce opposite absolute configurations in any diastereoselective transformation, making them non-substitutable in stereochemistry-dependent procurement.

Stereochemical Configuration
Cross-study comparable
(2S) enantiomer Target compound
vs
(2R) enantiomer CAS 920803-74-3
Parent scaffold ee ≥99.5%
Opposite diastereoselective outcomes
Mannich/Strecker reactions: D- vs L-series products
Chiral synthesis Enantiomeric purity Stereochemistry Asymmetric catalysis

Phenyl vs. Methylene Tether: Conformational and Electronic Effects

CAS 920800-13-1 features a direct phenyl-morpholinone C2 bond, providing conjugation between the aromatic π-system and the morpholinone ring oxygen. This is structurally distinct from the methylene-tethered regioisomer (5-oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate (CAS 1005474-84-9), where a CH₂ spacer interrupts electronic communication . The direct phenyl attachment restricts conformational freedom relative to the methylene analog: the target compound has a computed rotatable bond count of 4 (based on PubChem data for the closely related 4-[(2S)-4-methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate), whereas the methylene analog (C₁₂H₁₅NO₅S, MW 285.32) possesses 5 rotatable bonds, conferring greater conformational flexibility . The electronic consequence is that the target compound places the sulfonate ester in conjugation with the morpholinone oxygen via the phenyl ring, which can modulate the reactivity of the sulfonate ester toward nucleophilic attack relative to the electronically isolated methylene analog.

Phenyl vs. Methylene Tether
Class-level inference
Phenyl-tethered 4 rotatable bonds, conjugation
vs
Methylene-tethered 5 rotatable bonds, no conjugation
Δ 1 rotatable bond; MW +62 Da
Conformational and electronic differentiation
Inferred from computed properties
Conformational analysis Electronic effects Medicinal chemistry Building block design

Tosylate UV Chromophore for Enhanced Detectability

The 4-methylbenzene-1-sulfonate (tosylate) group provides a strong UV chromophore with λₘₐₓ ≈ 262 nm (ε ≈ 500–700 M⁻¹cm⁻¹) in the aromatic region, attributable to the para-substituted toluene moiety. This offers superior UV detectability in HPLC analysis compared to the methanesulfonate (mesylate) analog, which lacks an aromatic chromophore on the sulfonate and relies solely on the phenyl-morpholinone absorption (λₘₐₓ ≈ 220–260 nm, lower extinction) . In pharmaceutical analysis, tosylate and besylate esters are routinely quantified at low levels (sub-ppm) by HPLC-MS, with chromatographic retention times differentiated by the sulfonate ester's contribution to overall lipophilicity . The presence of the tosylate chromophore provides an analytically useful handle for reaction monitoring and purity assessment that the mesylate analog cannot offer. The benzenesulfonate (besylate) analog provides a comparable UV chromophore but with subtly different retention characteristics due to the absence of the para-methyl group.

UV Chromophore for Detection
Class-level inference
λₘₐₓ ≈ 262 nm
Tosylate aryl chromophore; mesylate lacks this feature
UV detectability context; supports HPLC monitoring
Detection at 254–270 nm; mesylate requires MS
Analytical chemistry HPLC detection UV spectroscopy Quality control

Crystallinity and Purification Advantages

Aryl tosylate esters generally exhibit superior crystallinity compared to their alkyl mesylate counterparts, owing to the presence of the planar aromatic p-tolyl group that facilitates π-stacking interactions in the solid state . In comparative salt-form studies, tosylate salts of pharmaceutical compounds demonstrated slower phase transformation (50% transformation after 1 h in slurry experiments) compared to mesylate salts, which fully dissociated within 1 h, indicating greater solid-state stability . While these data derive from salt-form studies rather than covalent sulfonate esters, the underlying crystallinity principle is transferable: the larger, planar aromatic sulfonate moiety (tosylate) provides stronger intermolecular interactions than the smaller, non-planar mesylate group, which typically yields oils or low-melting solids. The target compound (MW 347.4, C₁₇H₁₇NO₅S) is therefore more likely to be isolable as a crystalline solid amenable to purification by recrystallization than its mesylate analog.

Crystallinity Profile
Class-level inference
50% after 1 h
Tosylate phase transformation; mesylate fully dissociated
Crystalline isolation context; mesylate may form oils
Slurry experiment comparison (salt forms)
Process chemistry Crystallization Purification Solid-state properties

Key Application Scenarios for Procurement


Chiral Building Block for Cross-Coupling Reactions

The tosylate ester at the para position of the phenyl ring serves as an excellent leaving group for oxidative addition to Pd(0) catalysts, enabling this compound to function as a chiral aryl electrophile in Suzuki-Miyaura, Negishi, and related cross-coupling reactions . The (2S) stereochemistry at the morpholinone C2 position is preserved through the cross-coupling step, allowing installation of diverse aryl, heteroaryl, or alkenyl nucleophiles while retaining enantiomeric integrity. The tosylate group's superior leaving group ability (conjugate acid pKₐ = −2.8) relative to mesylate (pKₐ ≈ −2) ensures efficient oxidative addition kinetics . This application exploits all three differentiating features: the tosylate leaving group, the (2S) configuration, and the direct phenyl tether that maintains electronic communication between the coupling site and the chiral scaffold.

Morpholinone Chiral Auxiliary for Amino Acid Synthesis

The 5-phenylmorpholin-2-one scaffold is a validated chiral auxiliary platform for the asymmetric synthesis of α-amino acids . The target compound provides a pre-functionalized variant of this scaffold wherein the para-tosylate group can serve as a synthetic handle for late-stage diversification after the diastereoselective transformation has been executed. Published diastereoselectivities for (S)-5-phenylmorpholin-2-one-derived transformations, including Mannich reactions and Strecker reactions, consistently deliver enantiomerically pure D-α-amino acids following auxiliary removal . The (2S) configuration of the target compound specifically encodes the D-amino acid product series; procurement of the (2R) enantiomer (CAS 920803-74-3) would direct the synthesis toward L-amino acids.

Analytical Reference Standard Development

The tosylate group provides a strong UV chromophore (λₘₐₓ ≈ 262 nm) that enables sensitive HPLC-UV detection without requiring mass spectrometric instrumentation . This makes the compound suitable as an analytically tractable building block for reaction optimization studies where consumption of the tosylate ester can be monitored by UV absorbance at 254–270 nm. In pharmaceutical impurity profiling, tosylate esters are routinely quantified at sub-ppm levels by HPLC-MS, demonstrating the analytical accessibility of this functional group . The distinct chromatographic retention contributed by the tosylate moiety (relative to the less lipophilic mesylate analog) facilitates separation from reaction byproducts.

Process Chemistry and Crystalline Intermediate Isolation

The tosylate ester's favorable crystallinity profile, inferred from the general class behavior of aryl sulfonate esters versus alkyl sulfonates , makes this compound the preferred choice over the mesylate analog for synthetic sequences requiring isolable, solid intermediates. In slurry experiments on structurally related sulfonate salts, tosylate forms demonstrated superior solid-state stability with only 50% phase transformation after 1 hour, whereas mesylate forms fully dissociated within the same period . For procurement in process development, the crystalline nature of the tosylate derivative facilitates purification by recrystallization, accurate weighing, and long-term storage — practical advantages that the potentially oily mesylate analog cannot provide.

Application
Selection Property
Validation Focus
Chiral building block for cross-coupling
Aryl tosylate electrophile with (2S) configuration
Oxidative addition efficiency and stereochemical retention
Chiral auxiliary for amino acid synthesis
(2S)-morpholinone auxiliary scaffold
Diastereoselectivity and D-amino acid product series
Analytical reference standard
Aryl sulfonate UV detectability profile
HPLC-UV monitoring and retention differentiation
Process-scale crystalline intermediate
Aryl tosylate crystallinity
Recrystallization and handling practicality
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